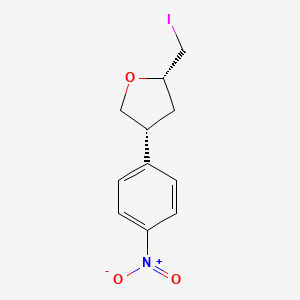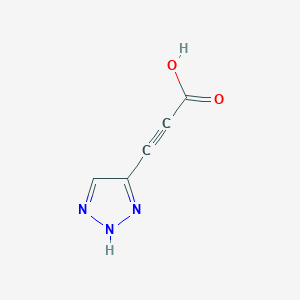
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its unique structure, which combines a triazole ring with a propynoic acid moiety. This combination imparts distinctive chemical and biological properties, making it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is often carried out in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for the CuAAC reaction . Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process while maintaining high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active site residues . The compound’s unique structure allows it to fit precisely into the enzyme’s active site, making it an effective inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
Compared to similar compounds, 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoic acid stands out due to its combination of a triazole ring with a propynoic acid moiety. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo “click” chemistry reactions efficiently and its potential as an enzyme inhibitor further highlight its uniqueness .
Propriétés
Formule moléculaire |
C5H3N3O2 |
|---|---|
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
3-(2H-triazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H3N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,(H,9,10)(H,6,7,8) |
Clé InChI |
PQANUXJSHQAWIH-UHFFFAOYSA-N |
SMILES canonique |
C1=NNN=C1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


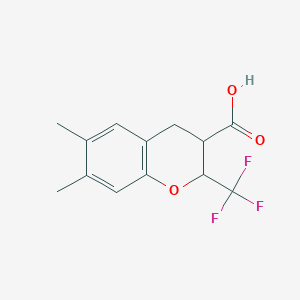
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
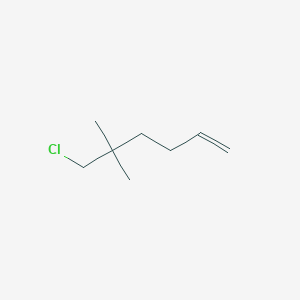
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)


![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
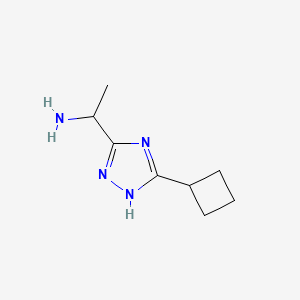
amine](/img/structure/B13195877.png)
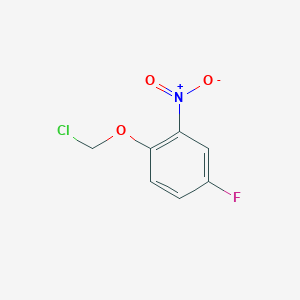
![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
